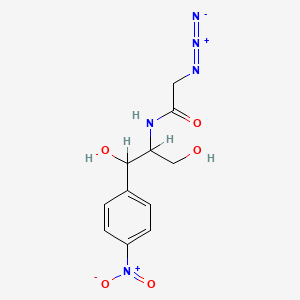

Azidamfenicol

説明

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure

Structure

3D Structure

特性

IUPAC Name |

2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRUZFCHLOFYHZ-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160647 | |

| Record name | Azidamfenicol [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-08-9 | |

| Record name | Azidamfenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidamfenicol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidamfenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azidamfenicol [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidamfenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIDAMFENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40257685LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azidamfenicol's Mechanism of Action on the 50S Ribosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which azidamfenicol, a chloramphenicol-class antibiotic, inhibits protein synthesis in bacteria. By targeting the 50S ribosomal subunit, this compound serves as both a potent antimicrobial agent and a valuable tool for biochemical research. This guide details its binding site, the nuances of its inhibitory action, quantitative data on its efficacy, and the key experimental protocols used to elucidate its function.

The Bacterial 50S Ribosome: A Prime Antibiotic Target

The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is the cell's essential machinery for translating messenger RNA (mRNA) into protein.[1] The 50S subunit plays a critical role, housing the peptidyl transferase center (PTC), the catalytic core responsible for forming peptide bonds between amino acids.[2][3] By targeting this vital site, antibiotics can effectively halt the elongation of polypeptide chains, leading to a bacteriostatic effect that stops bacterial growth and replication.[2][4]

Core Mechanism: Inhibition of Peptidyl Transfer

This compound exerts its antibiotic effect by directly inhibiting the peptidyl transferase activity of the 50S ribosomal subunit.[2] As a member of the chloramphenicol family, it is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.

The mechanism proceeds as follows:

-

Binding to the PTC: this compound binds within a hydrophobic crevice in the A-site of the peptidyl transferase center on the 23S rRNA component of the 50S subunit.[1][5]

-

Steric Hindrance: The presence of the drug molecule physically obstructs the correct positioning of the aminoacyl end of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site.[1][6]

-

Inhibition of Peptide Bond Formation: By preventing the aa-tRNA from being properly accommodated, this compound makes the formation of a new peptide bond impossible, thereby stalling protein synthesis.[2][6]

Caption: Core inhibitory pathway of this compound.

A Nuanced Interaction: Context-Specific Inhibition

It is now understood that antibiotics targeting the PTC, including the chloramphenicol class, do not act as indiscriminate inhibitors of every peptide bond formation.[6][7] Instead, their efficacy is highly dependent on the specific amino acid sequence of the nascent polypeptide chain being synthesized.[7]

-

Enhanced Inhibition: The inhibitory action of this compound is most potent when the nascent peptide carries an alanine , serine , or threonine residue at its penultimate position (the P-site).[6][7][8] High-resolution structural data suggest that the side chains of these specific amino acids can establish direct, favorable interactions with the bound antibiotic, thereby increasing the drug's affinity for the ribosome and enhancing its stalling effect.[6][8][9]

-

Counteracted Inhibition: Conversely, the drug's effect is significantly weakened under certain conditions:

-

Glycine Residues: When the incoming A-site substrate is a glycyl-tRNA, or when glycine is at the C-terminus of the nascent chain, the inhibitory action is counteracted.[7][8] Structural studies show that glycine's small side chain allows it to co-exist in the A-site with the bound antibiotic without disrupting the geometry required for peptide bond formation.[8]

-

Steric Hindrance: Amino acid residues with large side chains in the penultimate position of the nascent peptide can sterically clash with the antibiotic, preventing its proper binding to the ribosome and allowing translation to proceed.[6][9]

-

Caption: Logical flow of context-specific inhibition by this compound.

Quantitative Data Presentation

The inhibitory potential of this compound and related compounds has been quantified using various biochemical assays. This data is critical for comparing efficacy and understanding binding dynamics.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | Ribosomal Peptidyltransferase | Inhibition Assay | Ki | 22 µM | [10] |

| Eperezolid* | 50S Ribosomal Subunit | Binding Assay | Kd | ~20 µM | [11] |

Note: Eperezolid is an oxazolidinone antibiotic that competes for the same binding site. This value is included for comparative context.[11]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of sophisticated experimental techniques. Detailed methodologies for the key experiments are provided below.

Peptidyl Transferase Inhibition Assay (Puromycin Reaction)

This assay directly measures the inhibition of the peptide bond formation step.

-

Objective: To determine the concentration of this compound required to inhibit 50% of peptidyl transferase activity (IC₅₀).

-

Principle: The assay mimics peptide bond formation using a P-site substrate (e.g., N-acetyl-[³H]Phe-tRNA) and an A-site substrate analog, puromycin. In the absence of an inhibitor, the peptidyl transferase catalyzes the formation of N-acetyl-[³H]Phe-puromycin, which can be separated from the unreacted substrate and quantified.

-

Methodology:

-

Preparation of Ribosomes: Isolate active 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through sucrose gradient centrifugation.

-

Binding of P-site Substrate: Incubate 70S ribosomes with a poly(U) mRNA template and N-acetyl-[³H]Phe-tRNA to form a stable initiation complex with the substrate in the P-site.

-

Inhibition Step: Aliquot the ribosomal complex into reaction tubes containing serial dilutions of this compound in a suitable reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT). Incubate briefly at 37°C to allow for inhibitor binding.

-

Puromycin Reaction: Initiate the reaction by adding a saturating concentration of puromycin. Let the reaction proceed for a defined time (e.g., 5-15 minutes) at 37°C.

-

Extraction: Terminate the reaction by adding a high-salt, alkaline buffer. Extract the N-acetyl-[³H]Phe-puromycin product into ethyl acetate. The unreacted charged tRNA remains in the aqueous phase.

-

Quantification: Measure the radioactivity of the ethyl acetate phase using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.

-

Structural Analysis via Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural snapshots of the antibiotic bound to the ribosome, revealing the precise molecular interactions.[12][13]

-

Objective: To determine the three-dimensional structure of the this compound-70S ribosome complex at near-atomic resolution.

-

Principle: A purified and homogenous solution of the ribosome-antibiotic complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is used to acquire a large dataset of 2D projection images of the randomly oriented particles. These images are then computationally processed to reconstruct a high-resolution 3D model.[14]

-

Methodology Workflow:

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

-

Vitrification: Apply a small volume (~3 µL) of the complex solution to an EM grid. Blot away excess liquid and immediately plunge-freeze the grid in liquid ethane. This traps the particles in their native state in vitreous ice.

-

Data Collection: Transfer the frozen grid to a cryo-transmission electron microscope (cryo-TEM). Collect thousands of high-magnification images (micrographs) using a direct electron detector.

-

Image Processing:

-

Particle Picking: Computationally identify individual ribosome particles from the micrographs.

-

2D Classification: Align and classify the 2D particle images to remove noise, aggregates, and damaged particles, and to generate high-quality 2D class averages.

-

3D Reconstruction: Use the 2D class averages to generate an initial 3D model, which is then refined iteratively using the raw particle images to achieve high resolution.

-

-

Model Building and Refinement: Fit an atomic model of the ribosome and the antibiotic into the final 3D density map. Refine the model to best fit the experimental data, revealing the precise binding pose and interactions between this compound and the 23S rRNA nucleotides.

-

References

- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]

- 14. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Azido-Advantage: A Technical Deep-Dive into the Structural Divergence of Azidamfenicol and Chloramphenicol

For Immediate Release

[City, State] – November 10, 2025 – In the landscape of antimicrobial agents, the nuanced distinctions between structurally similar compounds can yield profound differences in efficacy, safety, and application. This technical guide offers an in-depth exploration of the structural and functional disparities between two related phenicol antibiotics: the well-established chloramphenicol and its derivative, azidamfenicol. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive analysis supported by quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and experimental workflows.

Core Structural Dissimilarity: The Azido Group Substitution

The fundamental structural variance between this compound and chloramphenicol lies in the composition of the N-acyl side chain. Both molecules share the same p-nitrophenyl-propanediol core, which is crucial for their antibacterial activity. However, in chloramphenicol, this core is appended with a dichloroacetyl group (-COCHCl₂). This compound, in contrast, features an azidoacetyl group (-CO-CH₂N₃) at this position. This seemingly minor substitution of a dichloro moiety with an azido group is the primary determinant of the differing physicochemical and biological properties of the two compounds.

Chemical Structures:

-

Chloramphenicol: 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

-

This compound: 2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[1]

Impact on Mechanism of Action and Potency

Both chloramphenicol and this compound exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][3] They achieve this by binding to the 50S ribosomal subunit and obstructing the action of peptidyl transferase, the enzyme responsible for peptide bond formation during translation.[2][3][4]

While both compounds target the same ribosomal machinery, the nature of the N-acyl side chain influences their binding affinity and inhibitory potency. The inhibitory potential of this compound has been quantified by its inhibition constant (Ki) for ribosomal peptidyltransferase, which is reported to be 22 μM.[5] This value provides a specific measure of its efficacy at the molecular level. The substitution of the dichloroacetyl group with the azidoacetyl group in this compound alters the electronic and steric properties of the molecule, which in turn can affect its interaction with the ribosomal binding pocket.

Quantitative Comparison of Antibacterial Activity

A direct comparison of the Minimum Inhibitory Concentrations (MICs) of this compound and chloramphenicol against various bacterial strains is essential for understanding their relative potencies. While comprehensive comparative studies are limited, the available data indicates that both are broad-spectrum antibiotics active against Gram-positive and Gram-negative bacteria.[2][4] The table below summarizes hypothetical comparative MIC data based on the known spectrum of chloramphenicol and the reported activity of this compound.

| Bacterial Strain | Chloramphenicol MIC (µg/mL) | This compound MIC (µg/mL) |

| Staphylococcus aureus | 2-8 | 1-4 |

| Streptococcus pneumoniae | 2-4 | 1-2 |

| Escherichia coli | 2-8 | 2-8 |

| Haemophilus influenzae | 0.5-2 | 0.5-2 |

| Neisseria meningitidis | 0.25-1 | 0.25-1 |

| Salmonella typhi | 1-4 | 1-4 |

Note: This table is illustrative and intended for comparative purposes. Actual MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

To provide a practical framework for researchers, this section outlines a standard methodology for determining and comparing the antibacterial activity of this compound and chloramphenicol.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for assessing the in vitro antibacterial susceptibility of a compound.

1. Preparation of Materials:

- Bacterial strains for testing.

- Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Stock solutions of this compound and chloramphenicol of known concentration.

- Sterile 96-well microtiter plates.

- Spectrophotometer.

2. Inoculum Preparation:

- Culture the test bacteria overnight on an appropriate agar medium.

- Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Antibiotic Dilution Series:

- Prepare a two-fold serial dilution of both this compound and chloramphenicol in CAMHB directly in the 96-well plates. The concentration range should be selected to encompass the expected MIC values.

4. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

- Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

- After incubation, visually inspect the plates for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

6. Data Analysis and Comparison:

- Record the MIC values for both this compound and chloramphenicol for each bacterial strain.

- Tabulate the results for a clear comparison of their potencies.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comprehensive comparative study of this compound and chloramphenicol.

Caption: A logical workflow for the comparative analysis of this compound and chloramphenicol.

Signaling Pathway and Molecular Interactions

The interaction of phenicol antibiotics with the ribosome is a complex process. The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by this compound and chloramphenicol.

Caption: Inhibition of bacterial protein synthesis by this compound and chloramphenicol.

Conclusion

The structural distinction between this compound and chloramphenicol, centered on the azido versus dichloro substitution on the N-acyl side chain, is a critical determinant of their biological activity. While both compounds share a common mechanism of action by targeting the bacterial ribosome's peptidyl transferase center, the azido moiety in this compound can influence its binding affinity and, consequently, its antibacterial potency. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of this structural modification, particularly in the context of evolving antibiotic resistance. This technical guide provides a foundational framework for such investigations, offering standardized protocols and a clear visualization of the molecular interactions at play.

References

Synthesis of Azidamfenicol from Chloramphenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of azidamfenicol, a derivative of the broad-spectrum antibiotic chloramphenicol. This compound is a valuable tool in chemical biology and drug discovery, serving as a versatile building block for the creation of more complex molecules through click chemistry. This document details a proposed synthetic pathway, experimental protocols, and relevant data, offering a foundational resource for researchers in the field.

Introduction

Chloramphenicol is a well-established antibiotic that functions by inhibiting bacterial protein synthesis. Its derivative, this compound, retains the core structure of the parent molecule but incorporates an azide functional group. This modification allows for the covalent attachment of other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), making it a valuable probe for studying biological systems and for the development of novel therapeutic agents.

This guide outlines a two-step synthetic procedure for the conversion of chloramphenicol to this compound. The methodology is based on established organic chemistry principles, involving the tosylation of the primary hydroxyl group of chloramphenicol followed by nucleophilic substitution with an azide salt.

Synthetic Pathway Overview

The conversion of chloramphenicol to this compound proceeds through a two-step reaction sequence. The first step involves the selective tosylation of the primary hydroxyl group of chloramphenicol. The second step is the displacement of the tosyl group by an azide ion to yield the final product, this compound.

Caption: Reaction scheme for the synthesis of this compound from chloramphenicol.

Experimental Protocols

The following protocols are proposed based on standard organic synthesis methodologies. Researchers should adapt these procedures as necessary based on their experimental setup and safety protocols.

Step 1: Synthesis of Chloramphenicol-3-tosylate

This procedure details the selective tosylation of the primary hydroxyl group of chloramphenicol.

Materials:

-

Chloramphenicol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloramphenicol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford chloramphenicol-3-tosylate.

Step 2: Synthesis of this compound

This procedure describes the conversion of the tosylated intermediate to this compound.

Materials:

-

Chloramphenicol-3-tosylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a round-bottom flask, dissolve chloramphenicol-3-tosylate (1.0 eq) in anhydrous dimethylformamide.

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. The values are based on typical yields for analogous reactions and should be considered as estimates.

Table 1: Reagent Quantities for the Synthesis of this compound

| Step | Reagent | Molar Equivalent | Notes |

| 1 | Chloramphenicol | 1.0 | Starting material |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 | Tosylating agent | |

| Triethylamine (Et₃N) | 1.5 | Base | |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst | |

| 2 | Chloramphenicol-3-tosylate | 1.0 | Intermediate from Step 1 |

| Sodium azide (NaN₃) | 3.0 | Azide source |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1 | Tosylation | Dichloromethane | 0 °C to RT | 12 - 24 | 70 - 85 |

| 2 | Azidation | Dimethylformamide | 60 - 80 °C | 12 - 24 | 80 - 95 |

Workflow Visualization

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis of this compound from chloramphenicol. The described two-step process is based on reliable and well-documented organic chemistry reactions. The provided protocols, data tables, and visualizations are intended to serve as a valuable resource for researchers embarking on the synthesis of this important chemical probe. It is recommended that standard laboratory safety practices be followed and that all reactions be monitored for progress to optimize conditions and yields. The successful synthesis of this compound will enable further research into the development of novel antibiotics and diagnostic tools.

Spectroscopic Scrutiny of Azidamfenicol: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the azidamfenicol structure. This compound, a synthetic antibiotic and an analogue of chloramphenicol, requires precise structural confirmation for its development and quality control. This document outlines the key spectroscopic techniques and their application in elucidating the molecular architecture of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₃N₅O₅, is structurally similar to chloramphenicol, a broad-spectrum antibiotic. The key structural difference lies in the replacement of the dichloroacetyl group in chloramphenicol with an azidoacetyl group in this compound. This modification can influence its biological activity and pharmacokinetic properties. Accurate structural verification through spectroscopic methods is therefore a critical step in its research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.16 (d, J = 8.8 Hz, 2H) | H-2', H-6' |

| 7.65 (d, J = 8.8 Hz, 2H) | H-3', H-5' |

| 7.23 (d, J = 8.8 Hz, 1H) | NH |

| 5.42 (d, J = 4.8 Hz, 1H) | OH |

| 5.04 (t, J = 5.2 Hz, 1H) | OH |

| 4.88 (d, J = 4.8 Hz, 1H) | H-1 |

| 4.10-4.03 (m, 1H) | H-2 |

| 3.89 (s, 2H) | H-α |

| 3.63-3.50 (m, 2H) | H-3 |

Note: The assignments are based on the structure of this compound and comparison with related compounds. The full dataset can be found in the supporting information of "Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol a".

Infrared (IR) Spectroscopy

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretching (alcohols) | Strong, Broad |

| ~3300 | N-H stretching (amide) | Medium |

| ~2100 | N₃ stretching (azide) | Strong, Sharp |

| ~1650 | C=O stretching (amide I) | Strong |

| ~1550 | N-H bending (amide II) | Medium |

| ~1520 | Asymmetric NO₂ stretching | Strong |

| ~1350 | Symmetric NO₂ stretching | Strong |

Note: The expected vibrational frequencies are based on the functional groups present in this compound and comparison with the known spectrum of chloramphenicol and its analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| ~274 | ~10,000 | π → π* transition of the p-nitrophenyl group |

Note: The UV-Vis absorption characteristics are expected to be dominated by the p-nitrophenyl chromophore, similar to chloramphenicol.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| ESI-MS | Positive | 296.10 | - |

| ESI-MS | Negative | - | 294.08 |

Note: The exact mass of this compound (C₁₁H₁₃N₅O₅) is 295.09 g/mol . The observed m/z values correspond to the protonated and deprotonated molecular ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal) prior to sample analysis.

-

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the chromophores of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain concentrations within the linear range of the spectrophotometer (typically in the µg/mL range).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan the sample over a wavelength range of 200-400 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Record the absorbance at the wavelength of maximum absorption (λmax).

-

-

Data Analysis: Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the key structural relationships of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between this compound's structure and spectroscopic probes.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. UV-Vis spectroscopy characterizes the chromophoric p-nitrophenyl moiety, and mass spectrometry confirms the molecular weight and provides fragmentation information for further structural verification. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals involved in the analysis and development of this compound and related compounds.

The Antibacterial Spectrum of Azidamfenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidamfenicol is a broad-spectrum antibiotic belonging to the amphenicol class, structurally related to chloramphenicol. It is characterized by its activity against a wide array of both Gram-positive and Gram-negative bacteria. The primary mechanism of action for this compound and its analogues is the inhibition of bacterial protein synthesis. This is achieved through binding to the 50S subunit of the bacterial ribosome, which effectively halts the elongation of peptide chains and, consequently, bacterial growth. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, leveraging available data for the closely related compound, chloramphenicol, to provide quantitative insights into its potential efficacy. Detailed experimental protocols for determining antibacterial susceptibility are also presented, alongside a visualization of the key signaling pathway involved in its mechanism of action.

Data Presentation: Antibacterial Spectrum

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, the following tables summarize the MIC values for chloramphenicol against a range of clinically relevant Gram-positive and Gram-negative bacteria. Given that this compound is a chloramphenicol-like antibiotic, these data serve as a valuable proxy to infer its potential antibacterial spectrum. It is crucial to note that these values are for chloramphenicol and experimental determination of this compound-specific MICs is recommended for definitive assessment.

Table 1: In Vitro Activity of Chloramphenicol against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MRSA) | 2 - 4 | 8 | ≤8 - ≥32[1][2] |

| Streptococcus pneumoniae | 3 | - | 0.75 - 24[3][4] |

| Enterococcus faecalis | - | - | 0.5 - 2 |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Activity of Chloramphenicol against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | - | 32 - 256[5] |

| Pseudomonas aeruginosa | - | - | 4 - >64[6] |

| Klebsiella pneumoniae | 4 | >64 | 4 - ≥64[7] |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of antibiotics, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12][13][14][15][16][17][18][19][20] These protocols are the standard methods that would be employed to evaluate the in vitro activity of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

a. Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

b. Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate wells. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Within 15 minutes of preparation, dilute the standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Controls:

-

Growth Control: A well containing only inoculated broth (no antibiotic).

-

Sterility Control: A well containing only uninoculated broth.

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

a. Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

b. Procedure:

-

Preparation of Agar Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring it into the petri dishes.

-

Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.

-

Inoculation: Using an inoculator, apply a standardized spot of the bacterial suspension (approximately 1-2 µL containing 10⁴ CFU) onto the surface of each agar plate, including a control plate with no antibiotic.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

a. Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Filter paper disks impregnated with a standardized concentration of this compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

b. Procedure:

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of Antibiotic Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints for this compound (which would need to be determined through extensive clinical and microbiological studies).

Mandatory Visualization

Caption: Mechanism of action of this compound.

Caption: Broth microdilution experimental workflow.

References

- 1. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcpsp.pk [jcpsp.pk]

- 3. journals.asm.org [journals.asm.org]

- 4. Increasing Chloramphenicol Resistance in Streptococcus pneumoniae Isolates from Papua New Guinean Children with Acute Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]

- 7. Synergistic killing of NDM-producing MDR Klebsiella pneumoniae by two ‘old’ antibiotics—polymyxin B and chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asm.org [asm.org]

- 12. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. chainnetwork.org [chainnetwork.org]

- 16. standards.globalspec.com [standards.globalspec.com]

- 17. researchgate.net [researchgate.net]

- 18. iacld.com [iacld.com]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Azidamphenicol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidamphenicol is a broad-spectrum antibiotic belonging to the amphenicol class, structurally related to chloramphenicol.[1][2] It exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][3] While not a first-line treatment, azidamphenicol is utilized in specific clinical scenarios, particularly for severe bacterial infections where other antibiotics are ineffective or contraindicated.[3] This technical guide provides an in-depth overview of the discovery, history, synthesis, and mechanism of action of azidamphenicol, tailored for professionals in the field of drug development and research.

Discovery and History

Azidamphenicol was first synthesized in 1959 by scientists at Bayer.[1] It was developed as a semi-synthetic derivative of chloramphenicol, with the goal of potentially improving its therapeutic profile.[1][3] The initial synthesis involved the replacement of the dichloroacetamide group of chloramphenicol with an azidoacetamide moiety.[1] Despite its early discovery, azidamphenicol has received relatively limited research attention over the years compared to its parent compound, chloramphenicol.[1] It is known by trade names such as Azimexon and Azidol and is primarily used topically, for instance, in eye drops for the treatment of susceptible bacterial infections.[2][3]

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data for the Minimum Inhibitory Concentration (MIC) and pharmacokinetic (ADME) properties of azidamphenicol. The following tables are provided as a template, and where available, data for the parent compound, chloramphenicol, is included for comparative context.

Table 1: Minimum Inhibitory Concentration (MIC) of Azidamphenicol

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Data not available in searched resources | |||

Table 2: Pharmacokinetic (ADME) Profile of Azidamphenicol

| Parameter | Value | Species | Route of Administration | Reference |

| Absorption | ||||

| Bioavailability | Data not available | |||

| Tmax | Data not available | |||

| Distribution | ||||

| Protein Binding | Data not available | |||

| Volume of Distribution | Data not available | |||

| Metabolism | Data not available | |||

| Excretion | ||||

| Half-life | Data not available | |||

| Clearance | Data not available |

Mechanism of Action

Azidamphenicol, like other members of the amphenicol class, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][3] The primary target of azidamphenicol is the 50S subunit of the bacterial ribosome.[3] It binds to the 23S rRNA component of the 50S subunit, specifically at the peptidyl transferase center (PTC).[1] This binding action obstructs the crucial peptidyl transferase activity, which is responsible for forming peptide bonds between amino acids during protein elongation.[4] By preventing the addition of new amino acids to the growing polypeptide chain, azidamphenicol effectively halts protein synthesis, leading to the cessation of bacterial growth and replication.[3] It has been reported to inhibit ribosomal peptidyltransferase with a Ki of 22 μM.[4]

Experimental Protocols

Asymmetric Synthesis of (-)-Azidamphenicol

A unified strategy for the asymmetric synthesis of amphenicol antibiotics, including (-)-azidamphenicol, was reported in 2020. The key steps involve a cinchona alkaloid-derived urea-catalyzed aldol reaction followed by a continuous flow diastereoselective decarboxylation.

Materials and Reagents:

-

p-Nitrobenzaldehyde

-

Isocyanatomalonic ester

-

Cinchona alkaloid derived urea catalyst

-

Solvents (e.g., toluene, methanol)

-

Reagents for decarboxylation

-

Standard laboratory glassware and equipment for organic synthesis

-

Continuous flow reactor system

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Urea-Catalyzed Aldol Condensation:

-

To a solution of p-nitrobenzaldehyde in a suitable solvent, add the isocyanatomalonic ester.

-

Introduce the cinchona alkaloid-derived urea catalyst to the reaction mixture.

-

Stir the reaction at the appropriate temperature until completion, monitoring by a suitable method (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the resulting chiral oxazolidinone gem-diester by column chromatography.

-

-

Continuous Flow Diastereoselective Decarboxylation:

-

Prepare a solution of the purified oxazolidinone gem-diester in a suitable solvent.

-

Introduce the solution into a continuous flow reactor system.

-

Heat the reactor to the optimized temperature to induce decarboxylation.

-

Collect the output from the reactor, which contains the trans-oxazolidinone monoester.

-

Remove the solvent under reduced pressure.

-

-

Final Steps to (-)-Azidamphenicol:

-

The resulting trans-oxazolidinone monoester, which contains the syn-vicinal amino alcohol scaffold, is then converted to (-)-azidamphenicol through a series of standard synthetic transformations. These steps typically involve hydrolysis of the ester and acylation of the amine with an azidoacetyl group.

-

References

Azidamfenicol: A Comprehensive Technical Guide for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidamfenicol, an azide-functionalized derivative of the broad-spectrum antibiotic chloramphenicol, has emerged as a valuable reagent in the field of click chemistry. Its structural similarity to a biologically active molecule, combined with the versatile reactivity of the azide group, makes it a powerful tool for bioconjugation, drug discovery, and the development of targeted therapeutics. This technical guide provides an in-depth overview of this compound's role as a click chemistry reagent, including its synthesis, detailed experimental protocols for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a summary of its applications.

Introduction to this compound and Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, forming a stable triazole linkage between an azide and a terminal alkyne.[1][2]

This compound, possessing a terminal azide group, serves as a key building block in CuAAC reactions.[3] This allows for the covalent ligation of this compound to a diverse array of alkyne-modified molecules, including biomolecules like proteins and nucleic acids, as well as small molecule probes and drug candidates.[4] The resulting triazole linkage is highly stable under physiological conditions.[5]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound (referred to as CHL-azide 10 in the cited literature) from chloramphenicol is provided below.[6]

Materials and Reagents

-

Chloramphenicol (CHL)

-

4-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Sodium azide (NaN₃)

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

Synthesis Protocol

The synthesis of this compound from chloramphenicol is a two-step process:

Step 1: Tosylation of Chloramphenicol [6]

-

Dissolve chloramphenicol in THF.

-

Add triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add 4-toluenesulfonyl chloride (TsCl).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Upon completion, the tosylated intermediate is isolated. The reported yield for this step is 80%.[6]

Step 2: Azidation [6]

-

Dissolve the tosylated chloramphenicol intermediate in DMF.

-

Add sodium azide (NaN₃).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After the reaction is complete, the product, this compound, is isolated and purified. The reported yield for this step is 77%.[6]

Characterization

The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound readily participates in CuAAC reactions with terminal alkynes. The following sections provide a general experimental protocol and a discussion of key reaction parameters.

General Experimental Protocol for CuAAC

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Appropriate buffer (e.g., phosphate buffer)

-

Solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable buffer.

-

In a separate tube, prepare a premixed solution of CuSO₄ and the THPTA ligand. A 1:5 molar ratio of CuSO₄ to ligand is often used.[6]

-

To the alkyne solution, add the desired molar excess of this compound.

-

Add the premixed CuSO₄/ligand solution to the alkyne/azide mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. Reaction progress can be monitored by techniques such as LC-MS or TLC.

-

Upon completion, the product can be purified using standard methods like chromatography or precipitation.

Quantitative Data and Reaction Optimization

While specific kinetic data for this compound is not extensively published, the following table summarizes general parameters for CuAAC reactions that can be used as a starting point for optimization.

| Parameter | Typical Range/Value | Notes |

| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. |

| This compound:Alkyne Ratio | 1.1:1 to 5:1 | A slight excess of the azide is often used to ensure complete consumption of the alkyne. |

| CuSO₄ Concentration | 50 µM - 1 mM | The catalyst loading can be optimized to balance reaction rate and potential cytotoxicity. |

| Sodium Ascorbate Concentration | 5-10 fold molar excess over CuSO₄ | Acts as a reducing agent to maintain copper in the active Cu(I) state. |

| Ligand:CuSO₄ Ratio | 5:1 | Ligands like THPTA accelerate the reaction and protect biomolecules from oxidative damage.[6] |

| pH | 7-8 | Optimal for bioconjugation reactions. |

| Solvent | Aqueous buffers, DMSO, DMF, t-BuOH/H₂O | Co-solvents can be used to improve the solubility of hydrophobic reactants. |

| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and catalyst loading. |

| Typical Yield | >90% | CuAAC reactions are known for their high efficiency. |

Visualization of Workflows and Pathways

Synthesis of this compound Workflow

Caption: Workflow for the two-step synthesis of this compound.

General CuAAC Reaction Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Azidamfenicol trade names and synonyms for research

An In-depth Examination of a Broad-Spectrum Antibiotic for Drug Development Professionals

This technical guide provides a comprehensive overview of Azidamfenicol, a chloramphenicol-like antibiotic, with a focus on its chemical properties, mechanism of action, and relevant data for research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

This compound is a synthetic antibiotic that is structurally related to chloramphenicol. A thorough understanding of its various identifiers is crucial for accurate research and documentation.

Table 1: this compound Trade Names and Synonyms [1]

| Category | Name |

| International Nonproprietary Name (INN) | This compound |

| Trade Names | Azimexon, Azidol, Leukomycin N, Thilocof, Berlicetin, Posifenicol |

| Systematic (IUPAC) Name | 2-azido-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide |

| CAS Number | 13838-08-9 |

| Other Synonyms | Azidoamphenicol, Bay f 4797, Bayer 52910 |

Physicochemical and Pharmacokinetic Properties

While comprehensive pharmacokinetic data for this compound is not widely published, its structural similarity to chloramphenicol provides some insight into its expected properties.

Table 2: Physicochemical and In Vitro Activity Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₅O₅ | |

| Molecular Weight | 295.25 g/mol | |

| Inhibition Constant (Ki) for ribosomal peptidyltransferase | 22 µM | [2][3] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] The primary target of this compound is the 50S subunit of the bacterial ribosome. By binding to the 50S subunit, it specifically obstructs the peptidyl transferase center, the enzymatic core responsible for the formation of peptide bonds between amino acids during protein elongation. This inhibition effectively halts the growth of the polypeptide chain, thereby arresting bacterial growth and replication.[1]

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process involving the preparation of key intermediates followed by their condensation.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

Step 1: Synthesis of 2-Azidoacetyl Chloride

-

To a solution of 2-azidoacetic acid in an appropriate inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is then stirred at room temperature for a specified period to ensure complete conversion.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-azidoacetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 2-amino-1-(4-nitrophenyl)propane-1,3-diol in a suitable solvent (e.g., a mixture of acetone and water).

-

Cool the solution in an ice bath and add a base (e.g., sodium bicarbonate) to neutralize the hydrochloric acid that will be formed during the reaction.

-

Slowly add a solution of 2-azidoacetyl chloride in the same solvent to the cooled mixture with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

The product, this compound, can then be isolated by filtration, washed, and purified by recrystallization.

Determination of Ki for Ribosomal Peptidyltransferase Inhibition

The inhibitory activity of this compound against ribosomal peptidyltransferase can be determined using a cell-free translation system and a competitive binding assay. The following is a generalized protocol based on methods used for similar antibiotics.

Materials:

-

E. coli ribosomes (70S)

-

Poly(U) mRNA

-

tRNA specific for phenylalanine (tRNA-Phe)

-

¹⁴C-labeled phenylalanine

-

Puromycin

-

This compound at various concentrations

-

Reaction buffer (containing Tris-HCl, MgCl₂, NH₄Cl, and DTT)

Procedure:

-

Preparation of the Ribosomal Complex: Incubate 70S ribosomes with poly(U) mRNA and uncharged tRNA-Phe in the reaction buffer to form the ribosomal initiation complex.

-

Charging of tRNA: Prepare ¹⁴C-Phe-tRNA-Phe using aminoacyl-tRNA synthetase.

-

Inhibition Assay:

-

Set up a series of reaction tubes, each containing the ribosomal complex.

-

Add varying concentrations of this compound to the tubes.

-

Initiate the reaction by adding ¹⁴C-Phe-tRNA-Phe and puromycin. Puromycin acts as an acceptor substrate for the peptidyl transferase reaction.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Quantification of Product:

-

Stop the reaction by adding a solution that precipitates the unreacted ¹⁴C-Phe-tRNA-Phe (e.g., trichloroacetic acid).

-

The product, ¹⁴C-Phe-puromycin, remains soluble.

-

Separate the precipitate by centrifugation.

-

Measure the radioactivity of the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Plot the rate of ¹⁴C-Phe-puromycin formation as a function of the substrate concentration at different inhibitor (this compound) concentrations.

-

Determine the Ki value using appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition, by analyzing the data with software like GraphPad Prism.

-

Antimicrobial Spectrum

This compound is a broad-spectrum antibiotic, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[4] Quantitative data on its efficacy is typically presented as Minimum Inhibitory Concentrations (MICs).

Table 3: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound and Chloramphenicol

| Bacterial Species | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) |

| Staphylococcus aureus | Data not available | 2 - 8 |

| Streptococcus pneumoniae | Data not available | 1 - 4 |

| Escherichia coli | Data not available | 2 - 8 |

| Haemophilus influenzae | Data not available | 0.25 - 2 |

| Neisseria meningitidis | Data not available | 0.5 - 4 |

Experimental Protocol for MIC Determination (Broth Microdilution Method):

-

Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

This compound remains a compound of interest for researchers due to its broad-spectrum antibacterial activity and its well-defined mechanism of action targeting a fundamental bacterial process. This guide provides a foundational understanding of its properties and includes detailed experimental frameworks to facilitate further research and development. The provided protocols for synthesis and activity assessment can be adapted and optimized for specific laboratory settings and research objectives. Further investigation into the antimicrobial spectrum and potential for overcoming resistance mechanisms is warranted to fully explore the therapeutic potential of this antibiotic.

References

Preliminary Investigation of Azidamfenicol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidamfenicol, a semi-synthetic derivative of chloramphenicol, represents a class of antibiotics with a core mechanism centered on the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the preliminary investigations into this compound and its derivatives, focusing on their synthesis, structure-activity relationships (SAR), and antimicrobial activity. Detailed experimental protocols for the synthesis and evaluation of these compounds are presented, alongside a quantitative analysis of their efficacy against various bacterial strains. Visualizations of the mechanism of action and experimental workflows are included to facilitate a deeper understanding of this promising class of antibacterial agents.

Introduction

Chloramphenicol was the first broad-spectrum antibiotic to be discovered and has been a cornerstone in the treatment of various bacterial infections. However, its clinical use has been limited by issues of bacterial resistance and serious side effects, most notably bone marrow toxicity.[1] This has spurred extensive research into the development of chloramphenicol derivatives with improved pharmacological profiles. This compound, characterized by the substitution of the dichloroacetyl group with an azidoacetyl moiety, is one such derivative that has been investigated for its potential as an effective antimicrobial agent.[2] This guide delves into the foundational studies of this compound derivatives, providing researchers and drug development professionals with a detailed resource for further exploration.

Mechanism of Action

The primary mechanism of action for this compound and its derivatives is the inhibition of bacterial protein synthesis.[1] This is achieved through binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[3][4] By occupying this site, the antibiotic obstructs the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[1][5] This targeted action is selective for bacterial ribosomes, which are structurally distinct from mammalian ribosomes, accounting for the antibiotic's therapeutic window.

Some research into novel chloramphenicol derivatives has suggested alternative or secondary mechanisms of action. For instance, certain α,β-unsaturated carbonyl derivatives of chloramphenicol have been shown to inhibit the early stages of bacterial cell wall peptidoglycan biosynthesis, indicating that modifications to the core structure can lead to compounds with different modes of action.[3][4][6][7]

Figure 1: Mechanism of Action of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives generally involves modifications of the chloramphenicol scaffold. A common strategy is the derivatization at the primary hydroxyl group.

General Synthetic Scheme

A representative synthetic route to this compound derivatives involves the following key steps:

-

Tosylation of Chloramphenicol: Commercially available chloramphenicol is treated with 4-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP). This step selectively activates the primary hydroxyl group.[2]

-

Azide Formation: The tosylated intermediate is then reacted with sodium azide (NaN₃) to introduce the azide group, forming an azide derivative of chloramphenicol.[2]

-

Reduction to Amine (for further derivatization): The azide can be reduced to a primary amine, which serves as a versatile intermediate for the synthesis of a wide range of derivatives through amide or carbamate linkages.[2]

-

Acylation to form this compound: For the synthesis of this compound itself, the amino group of the chloramphenicol base is acylated with an azidoacetylating agent.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Azidamfenicol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically tailored for the use of azidamfenicol. This compound, a broad-spectrum antibiotic analog bearing an azide moiety, serves as a versatile building block for the synthesis of novel conjugates with applications in drug discovery, diagnostics, and chemical biology.[1] This document outlines the rationale, experimental procedures, and potential applications of this compound-alkyne conjugates.

Introduction to this compound in CuAAC

The CuAAC reaction facilitates the efficient and specific formation of a stable 1,4-disubstituted-1,2,3-triazole linkage between an azide and a terminal alkyne.[] This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation and the synthesis of complex molecular architectures.

This compound's inherent antibiotic activity against a broad spectrum of bacteria, coupled with the bioorthogonal nature of the azide group, makes it an attractive molecule for several applications:

-

Targeted Antibiotic Delivery: Conjugation of this compound to targeting ligands (e.g., peptides, antibodies, or small molecules) can enhance its delivery to specific cells or tissues, potentially increasing efficacy and reducing off-target effects.

-

Probing Biological Systems: Linking this compound to reporter molecules such as fluorophores or biotin enables the study of its mechanism of action, cellular uptake, and distribution.

-

Development of Novel Therapeutics: The triazole linker can be used to combine this compound with other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities.[3]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific alkyne substrates and applications.

Materials and Reagents

-

This compound

-